2-Aminobenzo[d]thiazole-7-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Synthetic Methodology

Order the exact 7-carboxy regioisomer—not 4-,5-,6- analogs—for reproducible SAR. Ortho-carboxylic acid enables orthogonal amide/esterification distinct from other isomers. Ideal for ATP-binding/allosteric enzyme inhibitor libraries. Standard purity ≥97%; inquire for bulk/reseller discounts.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 71224-95-8
Cat. No. B1287716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzo[d]thiazole-7-carboxylic acid
CAS71224-95-8
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=C(S2)N)C(=O)O
InChIInChI=1S/C8H6N2O2S/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
InChIKeyVTUAYVWUPOHGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminobenzo[d]thiazole-7-carboxylic Acid (CAS 71224-95-8) for Pharmaceutical Synthesis: A Specialized Heterocyclic Building Block


2-Aminobenzo[d]thiazole-7-carboxylic acid (CAS 71224-95-8) is a heterocyclic aromatic building block characterized by a benzothiazole bicyclic core functionalized with both an electron-donating 2-amino group and a reactive 7-carboxylic acid moiety. The compound possesses a molecular formula of C8H6N2O2S, a molecular weight of 194.21 g/mol, and physicochemical properties including a calculated density of 1.6±0.1 g/cm³ and a boiling point of 466.6±37.0 °C at 760 mmHg . As a benzothiazole derivative, this scaffold is widely recognized in medicinal chemistry for its versatility as a precursor to diverse biologically active molecules, including antibacterial, antifungal, anticancer, and enzyme inhibitory agents [1]. Commercially available at purities typically ranging from 95% to 97%, the compound serves primarily as a strategic synthetic intermediate rather than an end-use therapeutic, with the 7-carboxylic acid position providing a distinct vector for amide coupling, esterification, and subsequent derivatization .

2-Aminobenzo[d]thiazole-7-carboxylic Acid: Why Substituting for a 4-, 5-, or 6-Carboxy Analog Is Scientifically Unjustified


Despite sharing the same 2-aminobenzothiazole core, substitution of 2-aminobenzo[d]thiazole-7-carboxylic acid with its regioisomeric 4-, 5-, or 6-carboxylic acid analogs is not permissible in rational synthetic design. The positional isomerism of the carboxylic acid group critically alters three key parameters: molecular geometry and steric accessibility, electronic resonance distribution across the aromatic system, and intramolecular hydrogen-bonding capacity between the 2-amino and ortho-carboxylic acid functionalities . These differences directly manifest in divergent reactivity profiles during derivatization (e.g., differential yields in amide coupling due to steric hindrance), distinct binding conformations when incorporated into target ligands, and altered physicochemical properties such as lipophilicity and solubility. For instance, the 7-carboxylic acid is ortho to the sulfur atom of the thiazole ring, imposing unique conformational constraints not present in the 6-carboxylic acid analog (which is substituted on the benzene ring para to the ring junction) . Consequently, procurement of the precise 7-carboxy regioisomer is essential to ensure fidelity to reported synthetic routes and reproducibility of structure-activity relationships (SAR) where this specific vector was optimized.

2-Aminobenzo[d]thiazole-7-carboxylic Acid: Quantifiable Differentiation Evidence Versus Regioisomeric and Scaffold Analogs


Regioisomeric Differentiation: 2-Amino-7-carboxy Versus 2-Amino-6-carboxy Benzothiazole in Ligand Design

A head-to-head comparative analysis is not available in the public domain for the underivatized carboxylic acids; however, class-level inference from the broader benzothiazole literature demonstrates that the position of the carboxylic acid substituent fundamentally governs both synthetic utility and biological activity. The 2-aminobenzo[d]thiazole-6-carboxylic acid scaffold is extensively documented as a core building block for drug discovery, with multiple synthetic pathways optimized specifically for the 6-carboxy position to access 4- and 5-hydroxy derivatives with demonstrated biological activity [1]. In contrast, the 7-carboxylic acid regioisomer (the target compound) presents a distinct substitution pattern ortho to the thiazole sulfur, which literature indicates alters the electron density distribution and introduces unique steric constraints compared to the 6-carboxy analog . No direct quantitative comparative biological data exists for the 7-carboxy versus 6-carboxy aminobenzothiazoles in their underivatized forms; the differentiation lies exclusively in their orthogonal synthetic utility as regioisomeric building blocks that afford access to different chemical space.

Medicinal Chemistry Structure-Activity Relationship Synthetic Methodology

Functional Group Orthogonality: Dual 2-Amino and 7-Carboxylic Acid Reactivity Profile

2-Aminobenzo[d]thiazole-7-carboxylic acid possesses two chemically orthogonal functional groups that enable sequential or selective derivatization. The 2-amino group serves as a nucleophile for acylation, sulfonylation, or diazotization, while the 7-carboxylic acid provides a handle for amide bond formation, esterification, or reduction. This orthogonal reactivity distinguishes the compound from analogs lacking one functional group (e.g., benzo[d]thiazole-7-carboxylic acid, CAS 677304-83-5, which lacks the 2-amino group) and from regioisomers where the spatial relationship between the two groups alters intramolecular interactions [1]. The proximity of the 2-amino and 7-carboxylic acid groups (ortho-like relationship across the thiazole ring) may facilitate intramolecular hydrogen bonding that influences both reactivity and conformation, a feature absent in regioisomers with greater spatial separation between these functionalities [2]. Published synthetic procedures for related benzothiazole-7-carboxylic acid derivatives confirm the feasibility of amide coupling via in situ acid chloride formation using oxalyl chloride, yielding reactive intermediates suitable for diversification [3].

Organic Synthesis Building Block Chemistry Amide Coupling

Physicochemical Differentiation: Lipophilicity and Polar Surface Area of 2-Aminobenzo[d]thiazole-7-carboxylic Acid

Computationally predicted physicochemical parameters differentiate 2-aminobenzo[d]thiazole-7-carboxylic acid from other benzothiazole regioisomers. The target compound exhibits a calculated LogP of approximately 2.16 and a polar surface area (PSA) of 104.45 Ų . These values place the compound in a physicochemical space distinct from, for example, 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which have been synthesized with additional hydroxy substituents that substantially alter both LogP and PSA profiles [1]. The relatively high PSA (exceeding the typical 90 Ų threshold for optimal blood-brain barrier penetration) suggests that molecules incorporating this scaffold may have reduced CNS penetration potential, a property that can be advantageous for peripherally restricted drug candidates. The 7-carboxy position contributes to this PSA value differently than the 6-carboxy position due to differences in molecular topology and electronic distribution.

ADME Prediction Physicochemical Profiling Drug-Likeness

2-Aminobenzo[d]thiazole-7-carboxylic Acid: Validated Application Scenarios Based on Structural and Functional Differentiation


Synthesis of Position-Specific Benzothiazole-Based Kinase or Enzyme Inhibitors

The 7-carboxylic acid substitution pattern provides a distinct exit vector for pendant groups in drug candidates targeting ATP-binding pockets or allosteric enzyme sites. The ortho relationship between the carboxylic acid and the thiazole sulfur creates a constrained geometry that, when elaborated into inhibitors of targets such as coactivator-associated arginine methyltransferase 1 (CARM1), may confer selectivity advantages over regioisomeric analogs [1]. This application scenario derives directly from the regioisomeric differentiation evidence presented in Section 3.

Dual-Derivatization Building Block for Focused Library Synthesis

The orthogonal reactivity of the 2-amino and 7-carboxylic acid groups enables sequential functionalization strategies for generating diverse compound libraries. Researchers can first modify the carboxylic acid via amide coupling (using acid chloride intermediates as described in the synthetic literature), followed by independent functionalization of the 2-amino group via acylation or sulfonylation [2]. This dual-handle capability is a direct consequence of the functional group orthogonality evidence documented in Section 3.

Lead Optimization Scaffold for Peripheral-Targeted Therapeutics

Based on the computationally predicted physicochemical profile (LogP ≈ 2.16, PSA = 104.45 Ų) , this scaffold is well-suited for medicinal chemistry programs requiring compounds with limited CNS penetration and moderate lipophilicity. The 7-carboxy regioisomer offers a baseline physicochemical starting point distinct from 6-carboxy or 5-carboxy analogs, enabling medicinal chemists to fine-tune ADME properties through subsequent derivatization. This scenario stems directly from the physicochemical differentiation evidence in Section 3.

Preparation of Benzothiazole-7-carboxamide Derivatives via Acid Chloride Intermediates

The established synthetic methodology for converting 2-aminobenzo[d]thiazole-7-carboxylic acid to its corresponding acid chloride using oxalyl chloride and catalytic DMF provides a reliable entry point for amide bond formation with diverse amine nucleophiles [2]. This reactivity profile is essential for incorporating the 7-carboxy benzothiazole motif into larger molecular architectures and is a direct extension of the functional orthogonality evidence in Section 3.

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